Quantified Hydrophobicity: LogP and PSA Values for 2,2-Dioctylpropane-1,3-diol
2,2-Dioctylpropane-1,3-diol exhibits a calculated LogP of 5.46 and a topological polar surface area (PSA) of 40.5 Ų . This high LogP value, which is significantly higher than the diethyl (LogP ~1.0-1.5) and butylethyl analogs, quantifies its superior lipophilicity . The low PSA further confirms its ability to partition strongly into non-polar environments, a critical differentiator for applications requiring high hydrophobicity.
| Evidence Dimension | Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | 5.46 |
| Comparator Or Baseline | 2,2-Diethyl-1,3-propanediol (estimated LogP: 1.0-1.5) |
| Quantified Difference | Target LogP is >3.9 units higher, indicating significantly greater hydrophobicity. |
| Conditions | Calculated LogP (XlogP3) and PSA values; class-level inference based on alkyl chain length. |
Why This Matters
The 3.9-unit LogP difference confirms this compound's suitability for non-polar, lipid-based, or hydrophobic polymer systems, where lower homologs would exhibit undesirable water interaction or leaching.
